molecular formula C12H15N3O4 B3169676 [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-11-1

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B3169676
CAS No.: 937651-11-1
M. Wt: 265.26 g/mol
InChI Key: IGFBXAMJVLUPDY-UHFFFAOYSA-N
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Description

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine: is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a methanamine group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Scientific Research Applications

Chemistry: In chemistry, [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the design of new drugs.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

Target of Action

The primary targets of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also interferes with the function of Hsp90, a protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within cells . The compound also inhibits HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, affecting gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division . By inhibiting Hsp90, it can lead to the misfolding of proteins, disrupting cellular functions . The inhibition of TrxR can lead to an increase in oxidative stress within cells . The compound’s effects on HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β can lead to changes in gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . They are prominently present in various molecular structures, demonstrating remarkable multi-activity or specific targeting . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. Its anti-cancer effects are notable, as it effectively inhibits targets that are crucial for cancer cell survival and proliferation . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Biochemical Analysis

Biochemical Properties

[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often result in the inhibition of these enzymes, leading to various downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to altered cell signaling and potentially induce apoptosis in cancer cells. Furthermore, its impact on tubulin polymerization affects cell division, making it a potential anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound’s interaction with Hsp90 and TrxR involves inhibition of these proteins, which are crucial for maintaining cellular homeostasis and redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, its impact on metabolic flux and metabolite levels has been observed in various studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. It has been shown to interact with P-glycoprotein (P-gp), which affects its cellular uptake and efflux . This interaction can influence the compound’s localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

    [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.

    [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl chloride: Similar structure but with a methyl chloride group instead of a methanamine group.

Uniqueness: The uniqueness of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine lies in its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFBXAMJVLUPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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